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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminoisoxazole hydrochloride (CsHsCIN20, MW: 120.54). Due to the limited availability of
specific experimental spectra for this particular salt in public databases, this document presents
expected spectroscopic characteristics based on the analysis of the free base, 4-
Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable
resource for the identification, characterization, and quality control of 4-Aminoisoxazole
hydrochloride in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Aminoisoxazole
hydrochloride. These values are predicted based on the compound's structure and data from
analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~8.5-9.0 Singlet 1H H-5 (Isoxazole ring)
~7.0-7.5 Singlet 1H H-3 (Isoxazole ring)
~5.0-6.0 Broad Singlet 3H -NHs*

Solvent: D20 or DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~160 - 165 C-5 (Isoxazole ring)
~150 - 155 C-3 (Isoxazole ring)
~100 - 105 C-4 (Isoxazole ring)

Solvent: D20 or DMSO-de

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm—?)

Intensity Assignment

N-H stretch (primary amine

3400 - 3200 Strong, Broad
salt)

3100 - 3000 Medium C-H stretch (aromatic)

1650 - 1600 Medium N-H bend (primary amine salt)
C=N and C=C stretch

1580 - 1450 Strong ] ]
(isoxazole ring)

1400 - 1300 Medium C-N stretch

1200 - 1000 Strong C-O stretch (isoxazole ring)
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Table 4: Predicted Mass Spectrometry Data

miz lon
85.04 [M+H]* (of free base)
84.03 [M]* (of free base)

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect
the mass of the free base, 4-Aminoisoxazole.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of 4-Aminoisoxazole hydrochloride
by identifying the chemical environment of its protons and carbon atoms.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Aminoisoxazole hydrochloride
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D20 or Dimethyl
Sulfoxide-de - DMSO-ds) in @ 5 mm NMR tube. Ensure complete dissolution.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
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o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS at O ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each carbon
environment.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Arelaxation delay of 2-5 seconds is recommended.

o The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Aminoisoxazole hydrochloride.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 4-Aminoisoxazole hydrochloride with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[1]

o Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for
several minutes to form a transparent or translucent pellet.[1]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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o The spectrum is typically recorded in the range of 4000-400 cm~* with a resolution of 4

cm™1,

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base of the compound and to study its

fragmentation pattern.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 4-Aminoisoxazole hydrochloride (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

[2]
o Further dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.[2]

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI).

o Data Acquisition:
o Infuse the sample solution into the ion source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass
range (e.g., m/z 50-500).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
generate fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Aminoisoxazole hydrochloride.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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